What are the chemical properties of 2-Ethynyl-5-fluoropyridine?
What are the chemical properties of 2-Ethynyl-5-fluoropyridine?
An In-depth Technical Guide to the Chemical Properties of 2-Ethynyl-5-fluoropyridine
Abstract: This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of 2-Ethynyl-5-fluoropyridine (CAS 884494-34-2). As a key building block in medicinal chemistry and materials science, this document serves as an essential resource for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, spectroscopic signature, and key chemical transformations, with a focus on the causality behind its reactivity and its utility in the synthesis of complex molecular architectures.
Introduction: A Versatile Building Block
2-Ethynyl-5-fluoropyridine is a heterocyclic compound featuring a pyridine ring substituted with a terminal alkyne at the 2-position and a fluorine atom at the 5-position.[1] This unique arrangement of functional groups imparts a rich and versatile reactivity profile, making it a highly valuable intermediate in organic synthesis.
The pyridine core is a prevalent scaffold in numerous pharmaceuticals. The strategic incorporation of a fluorine atom is a well-established medicinal chemistry tactic to enhance key drug-like properties, such as metabolic stability, bioavailability, and target binding affinity, by modulating the electronic environment and lipophilicity.[2] Furthermore, the terminal ethynyl group serves as an exceptionally versatile synthetic handle, enabling the construction of carbon-carbon and carbon-heteroatom bonds through a variety of reliable and high-yielding chemical transformations.[1] Its application is particularly noted in the development of pharmaceuticals where precise molecular engineering is paramount.[1]
Molecular and Physicochemical Properties
Accurate identification and understanding of the basic physical properties of a chemical reagent are fundamental to its successful application in research.
Chemical Structure and Identifiers
Physicochemical Data
The properties of 2-Ethynyl-5-fluoropyridine are summarized in the table below. These values are critical for planning reactions, purification, and storage.
| Property | Value | Source(s) |
| Molecular Weight | 121.11 g/mol | [4][6] |
| Appearance | Off-white to light yellow solid or colorless to pale yellow liquid | [1][6] |
| Boiling Point | 150.6 ± 25.0 °C (Predicted) | [6] |
| Density | 1.15 ± 0.1 g/cm³ (Predicted) | [6] |
| pKa | -0.16 ± 0.22 (Predicted) | [6] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [6] |
Spectroscopic Data Analysis
Confirmation of the structure and purity of 2-Ethynyl-5-fluoropyridine is typically achieved through standard spectroscopic methods. While specific spectra should be run for each batch, the expected features are outlined below.
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¹H NMR: The proton NMR spectrum is expected to show four distinct signals. The acetylenic proton (≡C-H) should appear as a singlet in the range of δ 3.0-3.5 ppm. The three protons on the pyridine ring will appear in the aromatic region (δ 7.0-8.5 ppm) and will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.
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¹³C NMR: The carbon NMR spectrum should display seven unique carbon signals. The two sp-hybridized carbons of the alkyne group are expected in the δ 70-90 ppm range. The five carbons of the fluoropyridine ring will appear in the aromatic region (δ 110-160 ppm), with their chemical shifts influenced by the nitrogen and fluorine atoms. Carbon signals will also show coupling to the fluorine atom (C-F coupling).
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IR Spectroscopy: The infrared spectrum provides key information about the functional groups. A sharp, weak absorption around 3300 cm⁻¹ is characteristic of the ≡C-H stretch. A weak to medium absorption around 2100-2150 cm⁻¹ corresponds to the C≡C triple bond stretch. Strong absorptions in the 1400-1600 cm⁻¹ range will be present, corresponding to the C=C and C=N stretching vibrations of the aromatic pyridine ring. A C-F stretch will also be present, typically in the 1000-1200 cm⁻¹ region.
Reactivity and Key Synthetic Transformations
The synthetic utility of 2-Ethynyl-5-fluoropyridine is dominated by the reactivity of its terminal alkyne functionality. This group provides a gateway to a vast array of molecular structures through well-established coupling and cycloaddition chemistries.
Sonogashira Cross-Coupling Reaction
The Sonogashira coupling is arguably the most important reaction for terminal alkynes, forming a C(sp)-C(sp²) bond between the alkyne and an aryl or vinyl halide.[7] This reaction is catalyzed by a combination of palladium and copper salts and requires a base, typically an amine like triethylamine or diisopropylamine, which also serves as the solvent.[7]
Causality of Experimental Choice:
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Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂): The palladium complex is the primary catalyst, undergoing a catalytic cycle of oxidative addition to the aryl/vinyl halide and reductive elimination to form the final product.[7]
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Copper(I) Co-catalyst (e.g., CuI): The role of the copper(I) salt is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate is more nucleophilic than the parent alkyne and undergoes rapid transmetalation with the palladium(II) complex, facilitating the overall catalytic cycle and allowing the reaction to proceed under mild conditions (often room temperature).[8]
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Base (e.g., Et₃N): The base is crucial for deprotonating the terminal alkyne, enabling the formation of the copper acetylide. It also serves to neutralize the hydrogen halide (HX) produced during the reaction.
Protocol: General Procedure for Sonogashira Coupling
This protocol is a representative example and may require optimization for specific substrates.
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To a degassed solution of the aryl/vinyl halide (1.0 equiv) and 2-Ethynyl-5-fluoropyridine (1.1 equiv) in a suitable solvent mixture (e.g., THF/Et₃N, 2:1 ratio), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and copper(I) iodide (CuI, 0.1 equiv).[9]
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Degas the reaction mixture again for 5-10 minutes by bubbling argon or nitrogen through the solution.
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Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or LC-MS.
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Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl and brine.
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Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Cycloaddition Reactions
The carbon-carbon triple bond of 2-Ethynyl-5-fluoropyridine is an excellent dienophile or dipolarophile for various cycloaddition reactions, providing access to a wide range of five- and six-membered heterocyclic systems.[10] These reactions are powerful tools for rapidly increasing molecular complexity.
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[3+2] Dipolar Cycloadditions: The alkyne can react with 1,3-dipoles such as azides (Huisgen cycloaddition, often copper-catalyzed to form triazoles), nitrile oxides (to form isoxazoles), or nitrones (to form isoxazolines).[11] These reactions are highly valuable for creating five-membered heterocycles, which are common motifs in bioactive molecules.
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[4+2] Cycloadditions (Diels-Alder): While less common for simple alkynes, electron-deficient alkynes can participate as dienophiles in Diels-Alder reactions with electron-rich dienes to form six-membered rings.
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[2+2+2] Cycloadditions: Transition metal-catalyzed (e.g., Co, Rh, Ni) trimerization of the alkyne with other alkynes or nitriles can efficiently construct substituted benzene or pyridine rings, respectively.
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